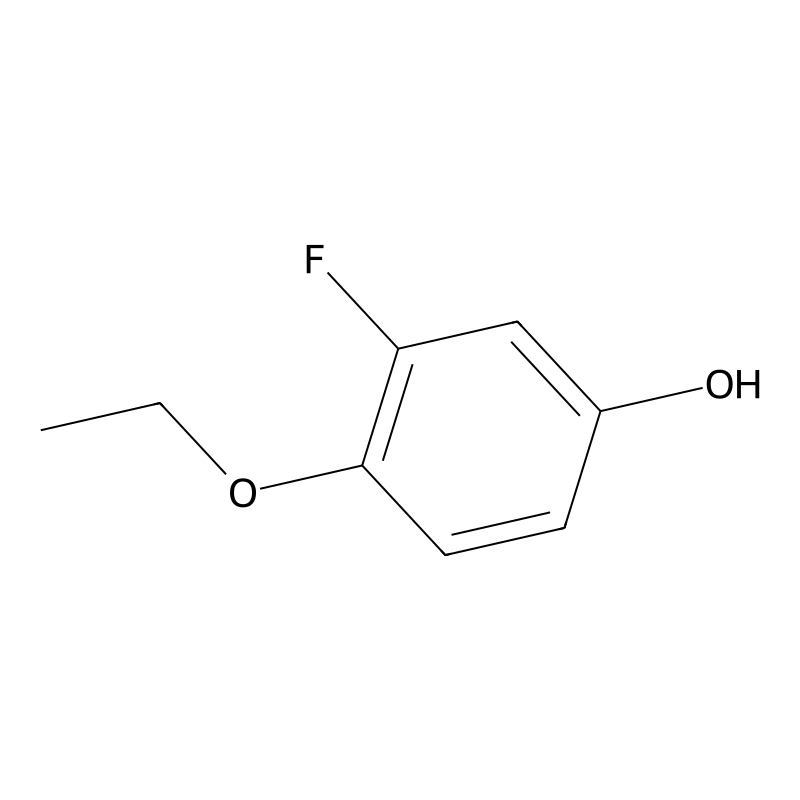

4-Ethoxy-3-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Ethoxy-3-fluorophenol is an organic compound with the molecular formula . It features a phenolic structure with an ethoxy group and a fluorine atom attached to the aromatic ring, specifically at the 4 and 3 positions, respectively. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry, due to its unique structural characteristics and reactivity.

- Availability: 4-Ethoxy-3-fluorophenol is commercially available from several chemical suppliers, including Sigma-Aldrich and VWR [, ].

- Limited information: There is no readily available information on its specific research applications or properties beyond its basic structure and formula (C8H9FO2) [, ].

- Possibility of ongoing research: It's possible that research involving this compound is ongoing but not yet published in the public domain.

- Potential for future applications: Due to the presence of a fluorine atom and an ethoxy group, 4-ethoxy-3-fluorophenol might hold potential for various research applications, such as:

Research indicates that 4-Ethoxy-3-fluorophenol may exhibit biological activity, particularly in enzyme interactions and metabolic pathways. The presence of the phenolic group allows for hydrogen bonding with biological macromolecules, potentially influencing various biological processes. Studies are ongoing to explore its therapeutic applications and interactions with biomolecules .

The synthesis of 4-Ethoxy-3-fluorophenol can be achieved through several methods:

- Fluorination of 4-Ethoxyphenol: This method involves treating 4-ethoxyphenol with a fluorinating agent such as fluorine gas or Selectfluor under controlled conditions to introduce the fluorine atom into the phenolic ring .

- Nucleophilic Aromatic Substitution: Another approach includes the nucleophilic substitution of a suitable precursor compound, followed by necessary modifications to yield the desired product.

Industrial synthesis typically focuses on optimizing reaction conditions to ensure high yield and purity, often employing techniques like distillation or recrystallization for purification.

The interactions of 4-Ethoxy-3-fluorophenol with biological systems are under investigation. Its mechanism of action likely involves binding to molecular targets within biochemical pathways, influenced by its unique functional groups. Ongoing studies aim to elucidate these interactions further, assessing its potential therapeutic effects and safety profiles .

Several compounds share structural similarities with 4-Ethoxy-3-fluorophenol. Here are some notable examples:

| Compound Name | Structural Differences | Unique Aspects |

|---|---|---|

| 4-Ethoxyphenol | Lacks the fluorine atom | Different reactivity and biological properties |

| 3-Fluorophenol | Lacks the ethoxy group | Variations in solubility and interaction profiles |

| 4-Fluoro-3-methoxyphenol | Contains a methoxy instead of ethoxy | Affects chemical behavior and potential applications |

| 4-Chloro-3-fluorophenol | Contains chlorine instead of ethoxy | Alters reactivity patterns compared to fluorinated analogs |

The uniqueness of 4-Ethoxy-3-fluorophenol lies in its specific combination of functional groups, which significantly influences its chemical reactivity and biological activity compared to these similar compounds. Each structural variation leads to distinct properties that can be leveraged for different applications in research and industry.